Maltotriose Peracetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-BDYSLRNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467134 | |

| Record name | Maltotriose Peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93911-20-7 | |

| Record name | Maltotriose Peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Maltotriose Peracetate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Maltotriose Peracetate, a fully protected derivative of the trisaccharide maltotriose. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis methodologies, and burgeoning applications of this compound, grounding all information in established scientific literature.

Unveiling the Chemical Architecture of this compound

Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. Its peracetylated form, this compound, has all its hydroxyl groups esterified with acetyl groups. This modification dramatically alters its physicochemical properties, rendering it soluble in many organic solvents.[1][2]

The systematic name for this compound is O-2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-D-glucose 2,3,5,6-Tetraacetate. This nomenclature precisely describes the location of the eleven acetyl groups on the three glucose residues.

Core Structural Features:

-

Molecular Formula: C₄₀H₅₄O₂₇[2]

-

Molecular Weight: 966.84 g/mol [2]

-

Structure: A trisaccharide core of three α-1,4-linked D-glucose units.

-

Functionalization: Eleven hydroxyl groups are converted to acetate esters.

The peracetylation renders the maltotriose molecule significantly more hydrophobic, a critical feature for its application in various chemical syntheses and as a protected intermediate.

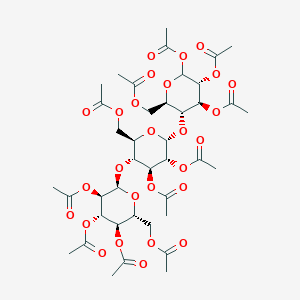

Visualizing the Structure

The following diagram illustrates the chemical structure of this compound, highlighting the glucose units and the acetate functional groups.

Caption: Chemical structure schematic of this compound.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the exhaustive acetylation of maltotriose. This process involves the reaction of all free hydroxyl groups with an acetylating agent, commonly acetic anhydride, in the presence of a catalyst or a basic solvent like pyridine.

Experimental Protocol: Peracetylation of Maltotriose

This protocol is a representative method for the synthesis of this compound.

Materials:

-

D-Maltotriose

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture

Procedure:

-

Dissolution: Dissolve D-Maltotriose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask should be equipped with a magnetic stirrer.

-

Acetylation: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture again in an ice bath and slowly add saturated sodium bicarbonate solution to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield pure this compound as a white solid.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The complete acetylation of maltotriose results in a compound with distinct physical and spectroscopic properties.

| Property | Value | Source |

| Appearance | White solid | [1] |

| Molecular Formula | C₄₀H₅₄O₂₇ | [2] |

| Molecular Weight | 966.84 g/mol | [2] |

| Melting Point | 114-119 °C (for β-anomer) | [1] |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate | [1] |

| Optical Rotation | Dextrorotatory (+) | [3][4] |

Note: The specific rotation can be calculated from the observed rotation using a polarimeter and is dependent on the concentration, path length, solvent, and temperature.[5]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is complex but characteristic. The signals for the anomeric protons typically appear in the region of 4.5-6.5 ppm. The numerous acetyl groups give rise to sharp singlet peaks in the upfield region, typically between 1.9 and 2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetate groups around 170 ppm. The anomeric carbons of the glucose units will have distinct signals in the region of 90-100 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques for the mass analysis of this compound. The mass spectrum would be expected to show a prominent peak corresponding to the sodium adduct of the molecule ([M+Na]⁺) at m/z 989.83.

-

Applications in Research and Drug Development

The peracetylation of oligosaccharides like maltotriose is a crucial strategy in medicinal chemistry and drug development. The acetyl groups serve as protecting groups, masking the polar hydroxyl groups and allowing for selective chemical modifications at other positions.[6]

Role as a Protected Intermediate

This compound serves as a versatile building block in the synthesis of more complex glycoconjugates and carbohydrate-based drugs. The acetyl groups can be selectively or completely removed under basic conditions to reveal the hydroxyl groups for further functionalization.

Applications in Drug Delivery

Acetylated polysaccharides and oligosaccharides have gained attention as materials for drug delivery systems. Their amphiphilic nature can be exploited for the encapsulation and controlled release of therapeutic agents.[6][7]

-

Sustained Release Formulations: The hydrophobic nature of the acetylated oligosaccharide can be utilized to create matrices that control the release of entrapped drugs.[8]

-

Nanoparticle Carriers: Peracetylated carbohydrates can self-assemble into nanoparticles or be used to functionalize other nanoparticle systems for targeted drug delivery.[9] The modified surface properties can influence the interaction of these carriers with biological systems.

Logical Relationship in Drug Development

Caption: Role of this compound in drug development pathways.

Conclusion

This compound is a chemically significant derivative of maltotriose with well-defined structural and physicochemical properties. Its synthesis, primarily through peracetylation, is a standard procedure in carbohydrate chemistry. The primary utility of this compound lies in its role as a protected intermediate for the synthesis of complex carbohydrates and as a component in advanced drug delivery systems. For researchers in glycochemistry and pharmaceutical sciences, a thorough understanding of this compound is essential for leveraging its potential in the development of novel therapeutics and delivery platforms.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Wolfrom, M. L., & Thompson, A. (1945). Maltotriose and its Crystalline β-D-Hendecaacetate. Journal of the American Chemical Society, 67(10), 1793–1797.

- Lin, C.-C., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(12), 9135-9154.

- Huang, G., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.

- Temelkoff, D. P., et al. (2004). 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1975-o1976.

-

Wikipedia contributors. (2024, January 5). Optical rotation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001262). Retrieved from [Link]

-

CarboExpert. (n.d.). Maltotriose. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. Retrieved from [Link]

-

PubMed. (2018). Saccharides, oligosaccharides, and polysaccharides nanoparticles for biomedical applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Chitooligosaccharides as drug carriers for renal delivery of zidovudine. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mass spectrum of mixed 8 saccharides including glucose, sucrose,.... Retrieved from [Link]

-

PubChem. (n.d.). alpha-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate). Retrieved from [Link]

-

Chemeurope.com. (n.d.). Optical rotation. Retrieved from [Link]

-

NanoAxis LLC. (n.d.). D-Maltotriose peracetate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000163). Retrieved from [Link]

-

MassBank. (2009). MSBNK-RIKEN_ReSpect-PS054802. Retrieved from [Link]

- Google Patents. (n.d.). CN105713051A - Novel preparation method of maltotriose.

-

Chemistry LibreTexts. (2023). 5.3: Optical Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Acetylated Corn Starch as a Sustained Release Formulation in Metronidazole Tablets. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H, 13 C-ASAP-HSQC NMR spectrum of a 200 mM maltose sample in D 2 O..... Retrieved from [Link]

-

PubMed. (2002). 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Maltotriose (HMDB0001262). Retrieved from [Link]

-

PubMed. (2021). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Retrieved from [Link]

-

PubMed Central. (2021). Polysaccharide-Based Drug Carriers—A Patent Analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2014). A REVIEW ON APPLICATIONS OF MALTODEXTRIN IN PHARMACEUTICAL INDUSTRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Folic Acid–Chitosan Oligosaccharide Conjugates Decorated Nanodiamond as Potential Carriers for the Oral Delivery of Doxorubicin. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Abiotic Formation of Hexoses and Disaccharides in Aqueous Microdroplets. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. Optical rotation - Wikipedia [en.wikipedia.org]

- 4. Optical_rotation [chemeurope.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polysaccharide-Based Drug Carriers—A Patent Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Saccharides, oligosaccharides, and polysaccharides nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of D-Maltotriose Peracetate

An In-Depth Technical Guide to the Synthesis and Purification of D-Maltotriose Peracetate

For researchers, scientists, and drug development professionals, the availability of high-purity carbohydrate intermediates is paramount. D-Maltotriose peracetate, a fully protected form of the trisaccharide maltotriose, serves as a critical building block in glycobiology and the synthesis of complex carbohydrates and glycoconjugates.[1] The acetylation of the hydroxyl groups significantly decreases the molecule's polarity, rendering it soluble in a wide range of organic solvents and simplifying its purification and subsequent chemical manipulation.[2][3]

This guide provides a comprehensive overview of the synthesis and purification of D-Maltotriose peracetate, focusing on the underlying chemical principles and offering field-proven, step-by-step protocols.

Chemical Profile: D-Maltotriose Peracetate

A summary of the key properties of the target compound is presented below.

| Property | Value |

| CAS Number | 93911-20-7[4][5][6] |

| Molecular Formula | C₄₀H₅₄O₂₇[5] |

| Molecular Weight | 966.84 g/mol [5] |

| Appearance | White Solid[5] |

| Solubility | Dichloromethane, Ethyl Acetate[5] |

| Synonyms | Protected Maltotriose[4][5] |

Synthesis of D-Maltotriose Peracetate: A Mechanistic Approach

The conversion of D-Maltotriose to its peracetylated form is achieved through the esterification of its free hydroxyl groups with an acetylating agent. The most common and effective method employs acetic anhydride as the source of acetyl groups, with pyridine serving a dual role as a catalyst and an acid scavenger.[7]

Causality of Experimental Choices:

-

Acetic Anhydride ((CH₃CO)₂O): This is a powerful and readily available acetylating agent. It reacts with the hydroxyl groups of the sugar to form an ester linkage and acetic acid as a byproduct.

-

Pyridine (C₅H₅N): This weak base is crucial for the reaction's success. It catalyzes the acetylation by activating the acetic anhydride and also neutralizes the acetic acid byproduct, driving the reaction to completion.[7] The use of pyridine prevents the potential for acid-catalyzed side reactions.

-

Temperature Control: The reaction is typically performed at or below room temperature to control the exothermic nature of the reaction and to minimize potential degradation of the carbohydrate.

The overall chemical transformation is depicted below:

Caption: Figure 1: Acetylation of D-Maltotriose.

Step-by-Step Synthesis Protocol:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add D-Maltotriose.

-

Reagent Addition: Add anhydrous pyridine to the flask and stir until the D-Maltotriose is fully dissolved. Cool the solution in an ice bath to 0°C.

-

Acetylation: Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring. The addition should be controlled to maintain the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the polar starting material spot and the appearance of a new, less polar product spot.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add methanol to quench the excess acetic anhydride.

-

Work-up: The reaction mixture is then concentrated under reduced pressure to remove most of the pyridine. The residue is dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed successively with cold dilute hydrochloric acid (to remove residual pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude D-Maltotriose peracetate as a solid or viscous oil.

Purification: Isolating the Target Compound

The crude product from the synthesis will contain the desired D-Maltotriose peracetate along with minor impurities such as incompletely acetylated byproducts.[2] Flash column chromatography using silica gel is a highly effective method for purifying acetylated sugars due to the significant difference in polarity between the fully acetylated product and any partially acetylated intermediates.[2]

Workflow for Purification and Analysis:

Caption: Figure 2: Purification Workflow.

Step-by-Step Purification Protocol:

-

TLC Optimization: Before performing the column chromatography, determine the optimal solvent system (eluent) using TLC. A mixture of hexane and ethyl acetate or toluene and ethyl acetate in varying ratios is a good starting point. The ideal eluent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.

-

Column Preparation: Prepare a silica gel column by packing it with a slurry of silica gel in the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.

-

Sample Loading: Dissolve the crude D-Maltotriose peracetate in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions of a suitable volume. The flow rate should be maintained to ensure good separation.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified D-Maltotriose peracetate.

-

Final Product Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A patent for a similar process confirms the use of NMR for product verification.[8]

Conclusion

The synthesis and purification of D-Maltotriose peracetate is a well-established procedure in carbohydrate chemistry. By understanding the principles behind the acetylation reaction and employing standard chromatographic techniques, researchers can reliably obtain this valuable intermediate in high purity. The protocols outlined in this guide provide a robust framework for the successful preparation of D-Maltotriose peracetate, enabling its use in a wide array of applications in drug development and glycobiology.

References

- BenchChem. (2025).

- Richards, S. J., & Clowers, B. H. (2018).

- Google Patents. (2016).

- NanoAxis LLC.

- Noltmann, E. A., & Bruns, F. H. (2010). Selective Acetylation of per-O-TMS-Protected Monosaccharides. PMC - NIH.

- ChemicalBook. (2023).

- United States Biological.

- LGC Standards.

- Sigma-Aldrich. Maltotriose.

- Santa Cruz Biotechnology.

- OChemTutor. (2024, May 10).

Sources

- 1. D-Maltotriose peracetate | NanoAxis LLC [nanoaxisllc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Maltotriose Peracetate | 93911-20-7 [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CN105713051A - Novel preparation method of maltotriose - Google Patents [patents.google.com]

An In-Depth Technical Guide to Peracetylated Maltotriose: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of peracetylated maltotriose, also known as β-D-maltotriose hendecaacetate. As a protected form of the trisaccharide maltotriose, this compound serves as a crucial intermediate in glycochemistry and drug development. This document details its structural and physicochemical characteristics, including melting point, solubility, and optical activity. Furthermore, it offers detailed experimental protocols for its synthesis, purification, and characterization by means of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and self-validating systems within protocols are explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of Peracetylated Maltotriose

Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, plays a significant role in various biological processes and serves as a fundamental building block in carbohydrate chemistry.[1][2] However, its numerous hydroxyl groups present a challenge for selective chemical modifications. Peracetylation, the process of converting all hydroxyl groups to acetate esters, provides a valuable strategy to "protect" the molecule.[3][4] This transformation renders the polar carbohydrate soluble in a range of organic solvents, facilitating its use in complex organic syntheses, such as the development of novel drug delivery systems, glycoconjugates, and probes for studying carbohydrate-protein interactions.[5] Understanding the precise physical and chemical properties of peracetylated maltotriose is paramount for its effective utilization in these applications.

Physicochemical Properties

The process of peracetylation significantly alters the physical properties of maltotriose, transforming it from a water-soluble, high-melting-point solid to a compound more amenable to organic chemistry techniques.

Structure and Nomenclature

Peracetylated maltotriose, systematically named O-2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-D-glucose 1,2,3,6-tetraacetate, is also commonly referred to as β-D-maltotriose hendecaacetate. The structure consists of the core maltotriose backbone with all eleven hydroxyl groups replaced by acetate esters.

Molecular Structure of Peracetylated Maltotriose

Caption: Schematic representation of peracetylated maltotriose.

Quantitative Data Summary

The key physicochemical properties of D-maltotriose undecaacetate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₄O₂₇ | [6] |

| Molecular Weight | 966.84 g/mol | [6] |

| Appearance | White Crystalline Solid | [6] |

| Melting Point | 97-100 °C | [6] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), and Methanol (MeOH). | [6] |

| Optical Rotation | Data not available in the searched sources. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of peracetylated maltotriose. These protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the identity and purity of the final product.

Synthesis of Peracetylated Maltotriose

Principle: The peracetylation of maltotriose is typically achieved by treating the carbohydrate with an excess of an acetylating agent, such as acetic anhydride, in the presence of a catalyst. Common catalysts include sodium acetate or a Lewis acid.[7] The reaction proceeds by the nucleophilic attack of the hydroxyl groups of maltotriose on the carbonyl carbon of the acetylating agent. The use of a basic catalyst like pyridine can also be employed to scavenge the acid byproduct.[8]

Experimental Workflow: Peracetylation of Maltotriose

Caption: Workflow for the synthesis and purification of peracetylated maltotriose.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend maltotriose (1 equivalent) in acetic anhydride (10-15 equivalents).

-

Catalyst Addition: Add anhydrous sodium acetate (1.5-2 equivalents) to the suspension. The use of fused sodium acetate is recommended to ensure anhydrous conditions.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The initially heterogeneous mixture should become a clear, homogenous solution as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-2 hours).

-

Quenching and Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring. This will quench the excess acetic anhydride. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude peracetylated maltotriose.

Purification by Column Chromatography

Principle: Flash column chromatography is a highly effective method for purifying the peracetylated product from any partially acetylated byproducts or other impurities.[9] The choice of eluent is critical for achieving good separation. A solvent system of increasing polarity is often employed.

Step-by-Step Protocol:

-

Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). The polarity gradient can be optimized based on TLC analysis of the crude product.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield peracetylated maltotriose as a white solid.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized peracetylated maltotriose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For peracetylated carbohydrates, the acetyl protons typically appear in a distinct region of the ¹H NMR spectrum, and the chemical shifts of the ring protons and carbons are indicative of the stereochemistry and connectivity of the sugar units.[10][11]

-

¹H NMR Spectroscopy: The spectrum of peracetylated maltotriose is complex due to the presence of many similar proton environments. Key diagnostic signals include the anomeric protons, which typically resonate between δ 4.5 and 6.5 ppm, and the numerous acetyl methyl protons, which appear as sharp singlets between δ 1.9 and 2.2 ppm.[10] The integration of the acetyl proton signals relative to the ring protons can confirm full acetylation.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the acetate groups (around δ 170 ppm), the anomeric carbons (around δ 90-100 ppm), and the other ring and methylene carbons.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy provides information about the functional groups present in a molecule. The peracetylation of maltotriose results in characteristic changes in the FTIR spectrum.[12]

-

Expected Absorptions:

-

Disappearance of the -OH stretch: The broad absorption band corresponding to the hydroxyl groups (around 3300-3500 cm⁻¹) present in maltotriose will be absent in the spectrum of the peracetylated product.

-

Appearance of C=O stretch: A strong, sharp absorption band will appear around 1740-1750 cm⁻¹, which is characteristic of the carbonyl stretch of the acetate ester groups.[13]

-

Appearance of C-O stretch: Strong absorption bands corresponding to the C-O stretching of the acetate groups will be observed in the region of 1200-1250 cm⁻¹.[14]

-

C-H stretches: Absorptions corresponding to the C-H stretching of the alkyl groups will be present around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which can provide valuable structural information. For peracetylated oligosaccharides, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used.[15]

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak (or adducts, e.g., [M+Na]⁺) corresponding to the molecular weight of peracetylated maltotriose (966.84 g/mol ).

-

Fragmentation Pattern: The fragmentation of peracetylated oligosaccharides in the mass spectrometer typically involves glycosidic bond cleavages (producing B and Y ions) and cross-ring cleavages (producing A and X ions).[16] The analysis of these fragment ions can help to confirm the sequence of the sugar units and the positions of the glycosidic linkages. The loss of acetyl groups (as acetic acid or ketene) is also a common fragmentation pathway.[17]

Applications in Research and Drug Development

The enhanced solubility of peracetylated maltotriose in organic solvents makes it a versatile building block in various applications:

-

Synthesis of Glycoconjugates: It can be used as a glycosyl donor in glycosylation reactions to synthesize more complex oligosaccharides or to attach carbohydrate moieties to proteins, lipids, or other small molecules.

-

Drug Delivery: The amphiphilic nature that can be imparted by partial deacetylation allows for the formation of micelles or nanoparticles for the encapsulation and delivery of hydrophobic drugs.[3]

-

Biological Probes: Peracetylated maltotriose can be chemically modified with fluorescent tags or other reporter groups to create probes for studying carbohydrate-binding proteins (lectins) and enzymes.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of peracetylated maltotriose, a key derivative in carbohydrate chemistry. The provided experimental protocols for its synthesis, purification, and characterization are designed to be robust and reproducible, enabling researchers to confidently prepare and utilize this important compound. A thorough understanding of its properties, as outlined in this document, is essential for its successful application in the fields of glycobiology, medicinal chemistry, and materials science.

References

-

FTIR spectra of (a) native starch (b) acetylated starch (c) Ast-g-PMMA - ResearchGate. Available at: [Link]

-

Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

FLUORO-ACETYL DERIVATIVES OF SUGARS. III. OPTICAL ROTATION AND ATOMIC DIMENSION (CONTINUED) | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed. Available at: [Link]

-

Mass spectrum and the fragmentation pattern of the peracetylated methyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Maltotriose | C18H32O16 | CID 92146 - PubChem - NIH. Available at: [Link]

-

FTIR spectra of the microspheres functionalized with acetylated glucose... - ResearchGate. Available at: [Link]

-

Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions | ACS Omega. Available at: [Link]

-

Mass spectrometry of oligosaccharides - Research Paper - OiPub. Available at: [Link]

-

Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - NIH. Available at: [Link]

-

Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - MDPI. Available at: [Link]

-

Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC. Available at: [Link]

-

HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Available at: [Link]

-

MINIREVIEW Fragmentation of Oligosaccharides: Mechanistic Insights for Glycomics - ChemRxiv. Available at: [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs. Available at: [Link]

-

1 H, 13 C-ASAP-HSQC NMR spectrum of a 200 mM maltose sample in D 2 O.... - ResearchGate. Available at: [Link]

-

NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity - CIGS. Available at: [Link]

-

Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions - Asian Publication Corporation. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001262). Available at: [Link]

-

Maltotriose and its Crystalline β-D-Hendecaacetate - ACS Publications. Available at: [Link]

-

Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides - MDPI. Available at: [Link]

-

Synthesis of [6"-3H]-, (6"-2H)- and (2-2H)-maltotriose - PubMed. Available at: [Link]

-

Surface properties of water soluble maltodextrin, starch acetates and starch acetates/alkenylsuccinates - ResearchGate. Available at: [Link]

-

Optical rotation and ring structure in the sugar group. Available at: [Link]

-

Maltotriose - Wikipedia. Available at: [Link]

-

Purification by Flash Column Chromatography | Chemistry Laboratory Techniques - MIT OpenCourseWare. Available at: [Link]

-

Synthesis of peracetylated chacotriose - PubMed. Available at: [Link]

-

Effect of Sugar Concentration and Type on the Angle of Rotation of Polarized Light. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001262). Available at: [Link]

-

Carbohydrate Optical Rotation Data - GlycoData. Available at: [Link]

-

Showing metabocard for Maltotriose (HMDB0001262) - Human Metabolome Database. Available at: [Link]

-

1 H, 13 C-ASAP-HSQC NMR spectrum of a 200 mM maltose sample in D 2 O.... - ResearchGate. Available at: [Link]

-

Acetylated Octyl Glycosides - Glycopedia. Available at: [Link]

-

Maltotriose DP3 (>99% HPLC) - Elicityl. Available at: [Link]

-

to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar. Available at: [Link]

-

Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides - MDPI. Available at: [Link]

Sources

- 1. Dextrose Impurity C Pharmaceutical Secondary Standard; Certified Reference Material 1109-28-0 [sigmaaldrich.com]

- 2. Maltotriose - Wikipedia [en.wikipedia.org]

- 3. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. synthose.com [synthose.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides [mdpi.com]

- 9. archivepp.com [archivepp.com]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

Maltotriose Peracetate: A Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the intricate field of glycobiology and carbohydrate chemistry, precision and control are paramount. The synthesis of complex oligosaccharides and glycoconjugates, pivotal for advancements in drug discovery and biomedical research, necessitates the use of well-defined and strategically protected building blocks. Maltotriose peracetate, the fully acetylated form of the trisaccharide maltotriose, emerges as a critical intermediate in this context. Its protected hydroxyl groups render it an ideal glycosyl donor, enabling the controlled and stereoselective formation of glycosidic bonds. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application in the construction of complex carbohydrate structures.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of a synthetic building block is the foundation of its effective application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93911-20-7 | [1] |

| Molecular Weight | 966.84 g/mol | [1] |

| Molecular Formula | C40H54O27 | [1] |

| Alternate Names | D-Maltotriose Peracetate, Protected Maltotriose | [1] |

| Appearance | White Crystalline Solid | [2] |

| Solubility | Dichloromethane, Ethyl Acetate, DMF, DMSO, Methanol | [2] |

The Strategic Importance of Peracetylation in Glycosynthesis

The hydroxyl groups of carbohydrates are nucleophilic and will react non-selectively under many conditions. Peracetylation, the protection of all hydroxyl groups with acetyl esters, is a fundamental strategy in carbohydrate chemistry to temporarily mask these reactive sites.[3] This protection serves several critical functions:

-

Enhanced Solubility: Peracetylation increases the lipophilicity of the carbohydrate, rendering it soluble in a wider range of organic solvents commonly used in synthesis.[3]

-

Increased Stability: The acetyl groups protect the glycosidic linkages from cleavage under various reaction conditions.

-

Controlled Reactivity: By protecting the hydroxyl groups, peracetylation allows for the selective activation of the anomeric carbon, facilitating its use as a glycosyl donor in a controlled manner.[4]

-

Stereochemical Influence: The nature of the protecting group at the C-2 position can influence the stereochemical outcome of a glycosylation reaction.[5]

The peracetylated form of maltotriose, therefore, is not merely a derivative but a strategically designed building block for the precise construction of more complex oligosaccharides.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the acetolysis of a suitable polysaccharide precursor, such as pullulan. The following protocol is adapted from established methodologies.

Experimental Protocol: Synthesis of this compound from Pullulan

Materials:

-

Pullulan

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Petroleum Ether

Procedure:

-

Acetolysis: In a flask, a solution of acetic anhydride, glacial acetic acid, and concentrated sulfuric acid (in a 5:10:1 v/v/v ratio) is prepared as the acetylolysis reagent.

-

Pullulan is added to the acetylolysis reagent at a controlled temperature (e.g., 10°C) and stirred for an extended period (e.g., 180 hours) to effect cleavage of the glycosidic bonds and acetylation of the resulting oligosaccharides.

-

Quenching and Neutralization: The reaction is quenched by pouring the mixture into ice water. The pH of the aqueous solution is then carefully neutralized with sodium bicarbonate.

-

Extraction: The aqueous solution is extracted with ethyl acetate. The organic phase is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude peracetylated maltotriose is purified by column chromatography on silica gel, eluting with a solvent system such as petroleum ether:ethyl acetate (e.g., 5:4 v/v), to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of a strong acid catalyst like sulfuric acid is essential for the cleavage of the glycosidic bonds in pullulan.

-

Acetic anhydride serves as both a solvent and the acetylating agent.

-

The reaction is performed at a low temperature to control the rate of acetolysis and minimize side reactions.

-

The aqueous workup and neutralization are crucial to remove acidic components and prepare the product for extraction.

-

Column chromatography is a standard and effective method for purifying the desired peracetylated trisaccharide from a mixture of other oligosaccharide peracetates and reaction byproducts.

Applications in Drug Development and Research

This compound, as a protected trisaccharide, is a valuable building block in the synthesis of a wide array of glycoconjugates and complex oligosaccharides with potential therapeutic applications. The field of glycobiology has increasingly recognized the pivotal role of carbohydrates in cellular recognition, signaling, and pathogenesis, making synthetic access to these molecules a high priority.[6]

Role as a Glycosyl Donor

The primary application of this compound is as a glycosyl donor in glycosylation reactions.[7] In this role, the anomeric acetate is selectively replaced by a more reactive leaving group, or the peracetate is activated directly by a Lewis acid to generate an oxocarbenium ion intermediate. This electrophilic species is then attacked by a nucleophilic hydroxyl group of a glycosyl acceptor (another sugar, an amino acid, a lipid, etc.) to form a new glycosidic bond.

Caption: Workflow of a Lewis acid-mediated glycosylation reaction using this compound.

Synthesis of Bioactive Oligosaccharides

Many biologically active glycans, such as those found on cell surfaces or as part of natural products, are larger oligosaccharides. This compound can be used as a starting point to build these larger structures in a stepwise or convergent manner. For instance, it can be deprotected at a specific position to become a glycosyl acceptor itself, or used to glycosylate other monosaccharide or oligosaccharide building blocks.

Preparation of Glycoconjugates

The conjugation of carbohydrates to other biomolecules like peptides, proteins, and lipids is a key strategy in drug development. For example, glycosylation can improve the pharmacokinetic properties of a peptide drug or be used to target a drug to specific cells that express carbohydrate-binding proteins (lectins). This compound can be a key component in the synthesis of the oligosaccharide portion of such glycoconjugates.

Exemplary Protocol: Glycosylation Reaction with a Peracetylated Donor

The following is a generalized protocol for a Lewis acid-promoted glycosylation reaction, illustrating how this compound could be used to glycosylate a simple alcohol. This protocol is based on established methods for glycosylation using peracetylated donors.[7]

Materials:

-

This compound (Glycosyl Donor)

-

Allyl Alcohol (Glycosyl Acceptor)

-

Anhydrous Dichloromethane

-

Boron Trifluoride Etherate (BF3·OEt2)

-

Triethylamine

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound and allyl alcohol in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Lewis Acid Addition: Slowly add boron trifluoride etherate to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 16 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding triethylamine to neutralize the Lewis acid.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting peracetylated allyl maltotrioside by silica gel column chromatography.

Self-Validating System:

-

TLC Monitoring: The progress of the reaction is monitored by TLC to ensure the consumption of the starting materials and the formation of the product.

-

Spectroscopic Analysis: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The disappearance of the anomeric proton signal of the starting material and the appearance of new signals corresponding to the allyl group and the new glycosidic linkage would confirm a successful reaction.

Deprotection: The Final Step

Once the desired oligosaccharide or glycoconjugate has been assembled, the acetyl protecting groups are typically removed to yield the final, biologically active molecule. A common method for deprotection is the Zemplén deacetylation.

Caption: Zemplén deacetylation workflow for the deprotection of a peracetylated glycoconjugate.

Conclusion

This compound is a foundational building block in modern synthetic carbohydrate chemistry. Its well-defined structure and the strategic placement of protecting groups provide chemists with the control necessary to construct complex, biologically relevant oligosaccharides and glycoconjugates. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to harness the therapeutic potential of carbohydrates.

References

-

Khamsi, J., et al. (2012). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. Carbohydrate Research, 358, 61-66. Available at: [Link]

-

van der Vorm, S., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]

-

Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4934-4950. Available at: [Link]

-

Gimeno, A., et al. (2020). Editorial: Carbohydrate-Based Molecules in Medicinal Chemistry. Frontiers in Chemistry, 8, 634. Available at: [Link]

-

Codée, J. D. C., et al. (2017). 1 Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology (pp. 1-45). Wiley-VCH. Available at: [Link]

-

Mishra, B., & Tiwari, V. K. (2014). Chemical O‐Glycosylations: An Overview. ChemistryOpen, 3(4), 131-143. Available at: [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. synthose.com [synthose.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [research-repository.griffith.edu.au]

- 7. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: An In-Depth Technical Guide to the Solubility of Maltotriose Peracetate

This guide provides a comprehensive technical overview of the solubility characteristics of maltotriose peracetate, a fully protected derivative of the trisaccharide maltotriose. Designed for researchers, scientists, and professionals in drug development and glycochemistry, this document moves beyond a simple listing of solvents to explain the underlying principles governing solubility and provides detailed protocols for empirical determination.

The Impact of Peracetylation on Oligosaccharide Solubility: A First-Principles Approach

Maltotriose, in its native form, is a polar molecule with numerous free hydroxyl groups capable of extensive hydrogen bonding. This characteristic renders it highly soluble in polar protic solvents like water, but largely insoluble in a majority of organic solvents. The process of peracetylation, where all hydroxyl groups are converted to acetate esters, dramatically alters the molecule's physicochemical properties.

The primary driver for this change is the significant reduction in the molecule's ability to act as a hydrogen bond donor. The replacement of hydrophilic hydroxyl (-OH) groups with more lipophilic acetyl (-OAc) groups reduces the overall polarity of the molecule. This transformation disrupts the strong intermolecular hydrogen bonding network that exists between unprotected saccharide molecules, thereby decreasing its affinity for polar protic solvents and increasing its affinity for a wider range of organic solvents.[1][2] Consequently, peracetylated sugars are generally considered to be soluble in many common organic solvents.[3]

Estimated Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, a reliable estimation of its solubility profile can be extrapolated from the known behavior of other peracetylated oligosaccharides and acetylated polymers.[4] The following table provides a qualitative and semi-quantitative estimation of this compound's solubility at ambient temperature (20-25°C).

| Solvent Class | Solvent Examples | Estimated Solubility | Rationale & Expert Insights |

| Halogenated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | These solvents are excellent at dissolving moderately polar to nonpolar compounds. The acetyl groups of this compound interact favorably with these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | High (50-100 mg/mL) | These solvents can act as hydrogen bond acceptors, interacting with the carbonyl oxygens of the acetate groups. DMSO is often an excellent solvent for a wide range of acetylated carbohydrates.[5] |

| Esters | Ethyl Acetate | Moderate to High (20-50 mg/mL) | The ester nature of the solvent provides favorable interactions with the acetate groups of the solute. |

| Aromatics | Toluene, Benzene | Low to Moderate (5-20 mg/mL) | The nonpolar nature of these solvents limits their interaction with the somewhat polar acetate groups. |

| Ethers | Diethyl Ether | Low (<5 mg/mL) | The low polarity of diethyl ether makes it a poor solvent for the relatively large and moderately polar this compound. |

| Alcohols | Methanol, Ethanol | Very Low (<1 mg/mL) | These polar protic solvents are poor choices for dissolving peracetylated sugars due to the lack of strong hydrogen bonding donor sites on the solute. |

| Nonpolar | Hexanes, Heptane | Insoluble (<0.1 mg/mL) | The highly nonpolar nature of alkanes results in very poor interaction with this compound. |

| Aqueous | Water, Buffers | Insoluble (<0.1 mg/mL) | The peracetylation renders the molecule hydrophobic, leading to insolubility in aqueous media. |

Disclaimer: This table presents an estimated solubility profile based on chemical principles and data from analogous compounds. For precise quantitative results, empirical determination is strongly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following protocols provide robust methods for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most reliable technique for its determination.[6][7]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for an extended period (typically 24 to 48 hours) to ensure that the system has reached thermodynamic equilibrium.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.

-

Filtration: Filter the solution through a chemically inert, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).

-

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant. Suitable analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): A versatile and accurate method. A calibration curve with standards of known concentrations must be prepared.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile or can be derivatized.

-

Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solute. This method is simpler but may be less accurate for lower solubilities.

-

-

Data Interpretation: The determined concentration represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solvent (typically DMSO), will precipitate out when added to an aqueous or other solvent system. It is a non-equilibrium measurement often used in early-stage drug discovery for rapid screening.[9][10]

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Dilution: Add a small aliquot of the DMSO stock solution to the test solvent (e.g., an aqueous buffer) in a microplate well. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Seal the plate and incubate at a constant temperature (usually room temperature) with agitation for a short period (e.g., 1-2 hours).

-

Detection of Precipitation: Determine the concentration of the compound that remains in solution. Common methods include:

-

Nephelometry: Measures the amount of light scattered by precipitated particles.

-

UV-Vis Spectroscopy: After filtering or centrifuging the samples to remove any precipitate, the absorbance of the supernatant is measured and compared to a calibration curve.

-

LC-MS: Provides high sensitivity and specificity for quantifying the dissolved compound.

-

-

Data Interpretation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Conclusion

The peracetylation of maltotriose fundamentally alters its solubility profile, transforming it from a water-soluble oligosaccharide to a compound readily soluble in a range of organic solvents. While a precise, universally applicable solubility value for every solvent is not documented, this guide provides a scientifically grounded estimation and, more importantly, robust experimental protocols for its empirical determination. By understanding the principles of acetylated carbohydrate solubility and employing rigorous experimental techniques, researchers can confidently navigate the solvent landscape for their specific applications involving this compound.

References

- Tuhat, A. (n.d.). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces.

- Potluri, V. K., Xu, J., Enick, R., Beckman, E., & Hamilton, A. D. (2002). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. Organic letters, 4(14), 2333–2335.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

- Palma, A., et al. (n.d.). Regioselective monodeprotection of peracetylated carbohydrates.

- Heng, J., et al. (n.d.). Cellobiose as a Model Carbohydrate for Predicting Solubilities in Nonaqueous Solvents.

-

PubMed. (n.d.). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Retrieved from [Link]

-

SciSpace. (2020, May 18). Model Analysis of Cellobiose Solubility in Organic Solvents and Water. Retrieved from [Link]

- Sameni, J., et al. (2017). Solubility of Lignin and Acetylated Lignin in Organic Solvents. BioResources, 12(1), 1548-1565.

-

BioResources. (n.d.). Solubility of lignin and acetylated lignin in organic solvents. Retrieved from [Link]

- Xu, R., & Queneau, Y. (2014). How the polarity of carbohydrates can be used in chemistry. In A. P. Rauter, T. Lindhorst, & Y. Queneau (Eds.), Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 40, pp. 31-50). The Royal Society of Chemistry.

Sources

- 1. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]

- 5. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Strategic Utility of Maltotriose Peracetate in Modern Glycobiology: An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the key applications of Maltotriose Peracetate, a pivotal protected trisaccharide in the field of glycobiology. We will delve into the causality behind its use in various experimental workflows, providing both theoretical grounding and practical, field-proven insights.

Introduction: The Versatility of a Protected Trisaccharide

Maltotriose, a trisaccharide composed of three α-1,4-linked glucose units, is a fundamental structural motif in various biologically significant glycans. However, its numerous hydroxyl groups present a significant challenge in chemical synthesis, making regioselective modifications difficult. This compound, the fully acetylated form of maltotriose, circumvents this issue by protecting these hydroxyl groups, rendering it a versatile and highly valuable precursor for the synthesis of complex glycoconjugates and functionalized oligosaccharides. The acetate protecting groups can be selectively or completely removed under controlled conditions, allowing for precise chemical modifications. This guide will explore the core applications of this compound, from its role as a synthetic building block to its use in the development of novel therapeutics and research tools.

This compound as a Precursor for Synthetic Glycoconjugates

The primary application of this compound lies in its use as a versatile starting material for the synthesis of a wide array of glycoconjugates. The peracetylation renders the maltotriose soluble in many organic solvents, facilitating a broad range of chemical transformations that are not feasible with the unprotected sugar.

Synthesis of Allyl β-D-Maltoside: A Gateway to Further Functionalization

A common and highly useful derivative synthesized from this compound is allyl β-D-maltoside. The allyl group serves as a versatile handle for a variety of subsequent chemical modifications, including the attachment of fluorescent labels, biotin tags, or linkers for immobilization on solid supports.

Experimental Protocol: High-Yield Synthesis of Allyl β-D-Maltoside

This protocol details a robust method for the synthesis of peracetylated allyl β-D-maltoside, followed by deacetylation.

Part A: Glycosylation and Reacetylation

-

Reaction Setup: In a 25 mL round-bottom flask under an argon atmosphere, dissolve this compound (1 equivalent) and allyl alcohol (4 equivalents) in anhydrous dichloromethane.

-

Lewis Acid Addition: Cool the solution to 0°C and add boron trifluoride etherate (BF₃·Et₂O) (2 equivalents).

-

Reaction: Allow the reaction to stir at room temperature for 16 hours.

-

Quenching and Extraction: Neutralize the reaction with triethylamine. Dilute the mixture with ethyl acetate and extract with water and brine.

-

Drying and Reacetylation: Dry the organic layer over anhydrous magnesium sulfate and evaporate to dryness. The crude product is then reacetylated using acetic anhydride in pyridine to ensure any inadvertently deacetylated positions are protected.

-

Purification: Purify the peracetylated allyl maltoside by silica gel chromatography.

Part B: Deacetylation (Zemplén Conditions)

-

Reaction: Dissolve the purified peracetylated allyl maltoside in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide in methanol.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until complete deacetylation is observed.

-

Neutralization and Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final product, allyl β-D-maltoside.

| Parameter | Value | Reference |

| Starting Material | This compound | Commercially Available |

| Reagents | Allyl alcohol, BF₃·Et₂O, Acetic Anhydride, Pyridine, Sodium Methoxide | Commercially Available |

| Typical Yield (Peracetylated) | >85% | [1] |

| Typical Yield (Deacetylated) | Quantitative | [2] |

Causality of Experimental Choices:

-

The use of a Lewis acid like BF₃·Et₂O is crucial for activating the anomeric carbon of the peracetylated sugar, facilitating the nucleophilic attack by allyl alcohol.[1]

-

Reacetylation is a critical step to ensure a homogenous, fully protected product, which simplifies purification and improves overall yield.[1]

-

Zemplén deacetylation is a mild and efficient method for removing acetate protecting groups without affecting the allyl glycoside.[2]

Caption: Synthetic workflow for Allyl β-D-Maltoside.

Application in Cryopreservation: A Novel Glycopolymer Approach

A groundbreaking application of maltotriose is in the field of cryopreservation. A maltotriose-grafted ε-poly(L-lysine) has been shown to be a highly effective extracellular cryoprotectant for human erythrocytes.[3] This glycopolymer stabilizes the cell membrane during freezing and thawing, preventing cryo-injury.

Synthesis of Maltotriose-Grafted ε-Poly(L-lysine)

The synthesis of this cryoprotectant involves the conjugation of an amine-reactive maltotriose derivative to the lysine residues of ε-poly(L-lysine). This can be achieved by first converting this compound into a derivative with a linker terminating in an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

Conceptual Experimental Protocol: Synthesis of Maltotriose-Grafted ε-Poly(L-lysine)

This protocol outlines a plausible synthetic route, adapting established bioconjugation techniques.

Part A: Synthesis of Amine-Reactive Maltotriose

-

Selective Deacetylation: Start with this compound and perform a regioselective enzymatic deacetylation of the anomeric acetyl group.[4]

-

Linker Attachment: React the free anomeric hydroxyl group with a bifunctional linker containing a protected amine and a terminal carboxylic acid.

-

Deprotection and Activation: Deprotect the amine and then activate the carboxylic acid group to an NHS ester.

-

Global Deacetylation: Perform a global deacetylation of the remaining acetate groups under Zemplén conditions.

Part B: Conjugation to ε-Poly(L-lysine)

-

Reaction: Dissolve ε-poly(L-lysine) and the amine-reactive maltotriose derivative in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Allow the reaction to proceed for several hours at room temperature or 4°C.

-

Purification: Purify the resulting maltotriose-grafted ε-poly(L-lysine) by dialysis to remove unreacted maltotriose and other small molecules.

| Parameter | Value | Reference |

| Cell Type | Human Erythrocytes | [3] |

| Cryoprotectant | Maltotriose-grafted ε-poly(L-lysine) | [3] |

| Post-thaw Cell Survival | 96.2 ± 3.4% | [3] |

Causality of Experimental Choices:

-

The poly-L-lysine backbone provides a scaffold with multiple attachment points for the maltotriose units, creating a multivalent glycopolymer.[5]

-

The maltotriose moieties are thought to interact with the cell membrane, providing stability during the stresses of freezing and thawing.[3]

-

The use of an NHS ester provides a highly efficient and specific method for forming stable amide bonds with the primary amines of the lysine side chains.[6]

Caption: Synthesis and application of maltotriose-grafted cryoprotectant.

Development of Enzyme Inhibitors

Maltotriose and its derivatives are excellent scaffolds for the design and synthesis of enzyme inhibitors, particularly for glycosidases such as α-glucosidase. Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.

Rationale for Maltotriose-Based Inhibitors

Maltotriose, being a natural substrate for α-glucosidase, can be chemically modified to create potent and selective inhibitors. The peracetylated form allows for precise chemical modifications to introduce functionalities that can enhance binding to the enzyme's active site or allosteric sites.

| Compound/Extract | Enzyme Source | IC₅₀ | Reference |

| Acarbose (Reference Drug) | Yeast α-glucosidase | 179 µM | [7] |

| Acarbose | Not specified | 16.8 mM | [8] |

| Melodorone A | Not specified | 2.59 µM | [7] |

| Calodenin A | Not specified | 0.4 µM | [1] |

| P. emblica fruit extract | Yeast α-glucosidase | 0.48 µg/ml | [9] |

Note: The IC₅₀ values for acarbose can vary significantly depending on the experimental conditions.[10] The table above provides examples of potent α-glucosidase inhibitors from natural sources, highlighting the potential for developing highly effective inhibitors. While specific maltotriose-derived inhibitors with published IC₅₀ values were not found in the immediate search, the principle of using a substrate analog as a starting point for inhibitor design is well-established.

Fabrication of Carbohydrate Microarrays

Carbohydrate microarrays are powerful tools for high-throughput analysis of carbohydrate-protein interactions. Maltotriose can be immobilized on a microarray surface to probe for interactions with lectins, antibodies, and other glycan-binding proteins.

Experimental Protocol: Immobilization of Maltotriose on an NHS-Activated Surface

This protocol describes the steps to prepare an amine-functionalized maltotriose from this compound and its subsequent immobilization.

Part A: Synthesis of Amino-Functionalized Maltotriose

-

Synthesis of Allyl β-D-Maltoside: Follow the protocol in Section 1.1.

-

Thiol-Ene Click Chemistry: React the allyl β-D-maltoside with a thiol-containing linker that has a protected amine group (e.g., N-Boc-cysteamine) under radical initiation.

-

Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) to yield the amino-functionalized maltotriose.

Part B: Immobilization on NHS-Activated Slide

-

Spotting: Dissolve the amino-functionalized maltotriose in a suitable printing buffer and spot onto an NHS-activated microarray slide using a robotic arrayer.

-

Incubation: Incubate the slide in a humid chamber to allow the coupling reaction to proceed to completion.

-

Blocking and Washing: Quench any unreacted NHS groups with a blocking buffer (e.g., ethanolamine) and wash the slide to remove non-covalently bound material.

-

Analysis: The slide is now ready for binding assays with fluorescently labeled lectins or antibodies.

Causality of Experimental Choices:

-

The conversion of maltotriose to an amino-functionalized derivative is necessary for covalent attachment to commonly used NHS-activated microarray surfaces.[11]

-

The use of a linker between the sugar and the amine group can improve the accessibility of the immobilized glycan for protein binding.[12]

-

Blocking is essential to prevent non-specific binding of proteins to the microarray surface during subsequent assays.[13]

Caption: Workflow for maltotriose immobilization on a microarray.

Conclusion

This compound is a cornerstone of modern glycobiology, providing a versatile platform for the synthesis of complex carbohydrates and glycoconjugates. Its utility extends from fundamental research in carbohydrate chemistry to the development of novel therapeutics and advanced research tools. The ability to selectively deprotect and modify this peracetylated trisaccharide opens up a vast chemical space for the creation of innovative solutions to challenges in medicine and life sciences. As our understanding of the glycome deepens, the strategic application of well-defined oligosaccharide precursors like this compound will undoubtedly continue to fuel significant advancements in the field.

References

-

Cryopreservation of human erythrocytes through high intracellular trehalose with membrane stabilization of maltotriose-grafted ε-poly(L-lysine). PubMed. [Link]

-

High-Throughput Lectin Microarray-Based Analysis of Live Cell Surface Glycosylation. NIH. [Link]

-

Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. NIH. [Link]

-

Quantitative Analysis of Lectin Microarray Data Using Simplified Binding Models Derived from Glycan Array Data. ScholarWorks@GVSU. [Link]

-

Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose. MDPI. [Link]

-

Analysis of lectin binding to glycolipid complexes using combinatorial glycoarrays. [Link]

-

A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. bioRxiv. [Link]

-

α-Glucosidase inhibition (IC 50 ± SD) of 1-7. ResearchGate. [Link]

-

IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. ResearchGate. [Link]

-

Determining lectin specificity from glycan array data using motif segregation and GlycoSearch software. PMC - NIH. [Link]

-

A promising new antifreeze for safer cryopreservation of cells. PHC Holdings Corporation. [Link]

-

Construction of carbohydrate microarrays by using one-step, direct immobilizations of diverse unmodified glycans on solid surfaces. PubMed. [Link]

-

Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. PMC - NIH. [Link]

-

Development of Macromolecular Cryoprotectants for Cryopreservation of Cells. PubMed. [Link]

-

Optimization of Zwitterionic Polymers for Cell Cryopreservation. PubMed. [Link]

-

Cell Freezing Media & Cell Cryopreservation Solutions. Sartorius. [Link]

-

Protocols for lysine conjugation. PubMed. [Link]

-